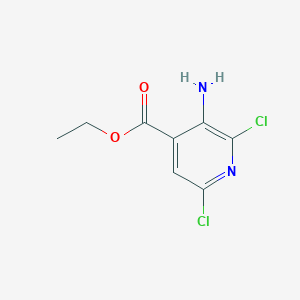

Ethyl 3-amino-2,6-dichloroisonicotinate

Description

Significance of Substituted Pyridines in Pharmaceutical and Agrochemical Industries

Substituted pyridines are of paramount importance in the development of new pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic properties of drug candidates. This has led to the incorporation of the pyridine motif into a multitude of approved drugs targeting a wide range of diseases.

In the agrochemical sector, substituted pyridines are integral to the design of modern herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring can be fine-tuned to achieve high efficacy against target pests while maintaining selectivity and minimizing environmental impact. The versatility of pyridine chemistry allows for the creation of novel active ingredients that address the evolving challenges of crop protection.

Overview of Isonicotinic Acid Derivatives in Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is a key pyridine derivative that has given rise to a significant number of important medicinal compounds. The carboxylic acid group at the 4-position provides a convenient handle for further chemical modification, allowing for the synthesis of a wide variety of esters, amides, and other derivatives.

One of the most notable derivatives is isoniazid (B1672263), a cornerstone drug in the treatment of tuberculosis. The isonicotinoyl hydrazide structure of isoniazid is crucial for its mechanism of action. Numerous other isonicotinic acid derivatives have been investigated for a range of therapeutic applications, highlighting the enduring importance of this scaffold in medicinal chemistry.

Contextualizing Ethyl 3-amino-2,6-dichloroisonicotinate within Dichloropyridine Chemistry

This compound belongs to the subclass of dichloropyridines, which are characterized by the presence of two chlorine atoms on the pyridine ring. The chlorine atoms are strong electron-withdrawing groups, which significantly influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. This property makes dichloropyridines valuable intermediates in organic synthesis.

The synthesis of the parent acid, 2,6-dichloroisonicotinic acid, can be achieved from citrazinic acid through a reaction with phosphorus oxychloride in the presence of a phase-transfer catalyst. chemicalbook.com The resulting dichlorinated acid can then be esterified to produce the corresponding ethyl ester. The introduction of an amino group at the 3-position, as seen in this compound, provides an additional functional group that can be utilized for further synthetic transformations.

While specific, in-depth research articles detailing the synthesis and applications of this compound are not abundant in publicly available literature, its structure strongly suggests its role as a versatile chemical building block. The presence of the amino group, the two chlorine atoms, and the ethyl ester functionality offers multiple reaction sites for the construction of more complex molecules. It is plausible that this compound serves as an intermediate in the synthesis of novel pharmaceutical or agrochemical candidates, where the dichloropyridine core is a key structural element.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHSEGWPJCOBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963451 | |

| Record name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458543-81-2 | |

| Record name | Ethyl 3-amino-2,6-dichloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458543-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Halogenated Isonicotinates

Strategic Approaches to the Synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate

The synthesis of this compound requires a multi-step approach, beginning with a suitable pyridine (B92270) precursor and involving key chlorination, esterification, and amination reactions. A plausible synthetic pathway could commence with 2,6-dichloroisonicotinic acid, which is then esterified to ethyl 2,6-dichloroisonicotinate. Subsequent nitration at the 3-position, followed by reduction of the nitro group, would yield the final product. Each of these steps can be optimized using modern synthetic techniques to enhance yield, selectivity, and environmental compatibility.

Green Chemistry Principles in Halogenated Pyridine Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. researchgate.netmsu.edu These principles guide the development of more sustainable chemical processes. researchgate.netnih.gov Key considerations in the synthesis of halogenated pyridines include waste prevention, maximizing atom economy, and the use of less hazardous chemical syntheses. msu.eduskpharmteco.com

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts. msu.edu |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. skpharmteco.com |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. rsc.org |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. researchgate.net |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pyridine rings, particularly for the formation of carbon-nitrogen bonds. libretexts.org The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides under relatively mild conditions. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been successfully applied to the amination of various chloropyridines. researchgate.netrug.nl

For the synthesis of this compound, a palladium-catalyzed amination could potentially be employed to introduce the amino group at the 3-position of a pre-functionalized ethyl 2,6-dichloro-3-haloisonicotinate intermediate. The choice of ligand is crucial for the efficiency and selectivity of the Buchwald-Hartwig reaction. rug.nl Sterically hindered phosphine (B1218219) ligands have shown great success in promoting the amination of challenging substrates, including electron-deficient heteroaryl chlorides. nih.govnih.gov

Recent advancements in catalyst systems have further expanded the scope of this reaction, allowing for the use of a wider range of amines and aryl halides under even milder conditions. rug.nl

| Catalyst System | Substrates | Key Features |

| Pd(dba)₂ / BINAP | Dichloroquinolines and adamantane-containing amines | Good yields for specific isomers. nih.gov |

| Pd₂(dba)₃ / Xantphos | Ethyl 2-chloro-1-azaazulene-3-carboxylate and heteroarylamines | Effective for heteroarylamination. yamaguchi-u.ac.jp |

| Pd(OAc)₂ / Sterically hindered phosphine ligands | Aryl chlorides and various amines | High efficiency and broad substrate scope. rug.nl |

Alternative Chlorination Techniques for Pyridine Ring Systems

Traditional chlorination methods often involve harsh reagents and conditions. Alternative, more selective, and environmentally benign techniques are therefore highly desirable. One approach involves the use of N-chlorosuccinimide (NCS) or other N-chloro reagents, which can offer milder reaction conditions.

Another strategy is radical-mediated chlorination. For instance, sulfamate (B1201201) esters can guide the selective radical-mediated chlorination of aliphatic C-H bonds, a concept that could be adapted for specific positions on a pyridine ring with appropriate directing groups. nih.gov Site-selective chlorination of C(sp³)–H bonds has also been achieved using copper catalysis, demonstrating the potential for functionalizing specific positions on complex molecules. nih.gov

For the synthesis of polychlorinated pyridines, vapor-phase chlorination at high temperatures is a known industrial method, though it may lack selectivity for certain substitution patterns. googleapis.com The choice of chlorinating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid over-chlorination.

Synthesis of Precursors and Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of key precursors and intermediates.

Derivatization of 2,6-Dichloroisonicotinic Acid

2,6-Dichloroisonicotinic acid is a key starting material. It can be synthesized from citrazinic acid by reaction with phosphorus oxychloride in the presence of a phase-transfer catalyst. chemicalbook.comgoogle.com Once obtained, it can be derivatized to its corresponding ethyl ester, ethyl 2,6-dichloroisonicotinate.

Esterification can be achieved through several methods. A common laboratory procedure involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the acid can be converted to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol. mdpi.com This two-step process often provides higher yields and avoids the equilibrium limitations of direct esterification.

Novel derivatives of 2,6-dichloroisonicotinic acid have also been synthesized for various applications, highlighting the versatility of this precursor. nih.gov

| Derivatization Reaction | Reagents | Product |

| Esterification (Direct) | Ethanol, Sulfuric Acid | Ethyl 2,6-dichloroisonicotinate |

| Esterification (via Acid Chloride) | 1. Thionyl Chloride 2. Ethanol | Ethyl 2,6-dichloroisonicotinate |

| Synthesis of other derivatives | Various alcohols/amines | Corresponding esters/amides nih.gov |

Preparation of Aminated Pyridine Scaffolds

The introduction of an amino group onto the pyridine ring is a critical step. While direct amination of the pyridine ring can be challenging, several methods exist for preparing aminated pyridine scaffolds.

One common route is the nitration of the pyridine ring followed by reduction of the nitro group. For instance, 2,6-dichloropyridine (B45657) can be oxidized to its N-oxide, which is then nitrated at the 4-position. Subsequent reduction of both the N-oxide and the nitro group yields 4-amino-2,6-dichloropyridine. researchgate.net A similar strategy could be envisioned for the 3-amination of the isonicotinate (B8489971) system, although the directing effects of the substituents would need to be carefully considered.

Alternatively, as mentioned in section 2.1.2, palladium-catalyzed amination reactions provide a direct method for introducing an amino group. The Buchwald-Hartwig amination of a 3-halo-2,6-dichloroisonicotinate ester would be a powerful approach. wikipedia.orgresearchgate.net Other catalytic amination methods using different transition metals or reagents have also been reported. researchgate.netnih.gov For example, the Chichibabin amination, which uses sodium amide to directly aminate pyridines, is a classic method, though it often requires harsh conditions and may not be suitable for highly functionalized substrates. orgsyn.org

| Amination Method | Key Reagents/Catalysts | Precursor Type |

| Nitration/Reduction | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Fe/AcOH) | Pyridine N-oxide |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | Halogenated pyridine |

| Chichibabin Amination | Sodium amide | Pyridine |

Yield Optimization and Scalability Considerations in Laboratory Synthesis

The efficient synthesis of this compound is paramount for its application in further chemical transformations. The optimization of reaction yields and the scalability of the chosen synthetic route are critical factors that chemists must address. A plausible and commonly employed synthetic strategy involves a multi-step process commencing from readily available precursors.

A potential synthetic pathway initiates with the formation of 2,6-dichloroisonicotinic acid. This can be achieved through the treatment of citrazinic acid with a chlorinating agent such as phosphorus oxychloride. The subsequent introduction of an amino group at the 3-position of the pyridine ring is a key transformation. This is typically achieved through a nitration reaction followed by reduction, or via a direct amination process. Finally, esterification of the resulting 3-amino-2,6-dichloroisonicotinic acid with ethanol yields the target compound.

Alternatively, a more direct approach involves the amination of a pre-existing ethyl 2,6-dichloroisonicotinate. This method, while potentially more atom-economical, presents its own set of challenges related to regioselectivity and reactivity.

Detailed Research Findings

While a specific, detailed laboratory procedure for the synthesis of this compound is not extensively documented in publicly available literature, we can infer and construct a viable synthetic protocol based on established methodologies for analogous compounds. The following table outlines a hypothetical, yet chemically sound, multi-step synthesis, along with potential reaction parameters that would serve as a starting point for optimization.

| Step | Transformation | Reagents and Conditions | Potential Yield Range | Key Optimization Parameters |

|---|---|---|---|---|

| 1 | Chlorination of Citrazinic Acid | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic), Heat (e.g., 110-120 °C) | 75-90% | Reaction temperature, reaction time, stoichiometry of POCl₃ |

| 2 | Nitration of 2,6-dichloroisonicotinic acid | Fuming nitric acid, Sulfuric acid, controlled temperature (e.g., 0-10 °C) | 60-80% | Nitrating agent concentration, temperature control to prevent side reactions |

| 3 | Reduction of 3-nitro-2,6-dichloroisonicotinic acid | Fe/HCl or SnCl₂/HCl or Catalytic hydrogenation (e.g., H₂, Pd/C) | 80-95% | Choice of reducing agent, reaction temperature, catalyst loading (for hydrogenation) |

| 4 | Esterification of 3-amino-2,6-dichloroisonicotinic acid | Ethanol, Sulfuric acid (catalytic) or Thionyl chloride (SOCl₂) followed by ethanol | 70-90% | Choice of esterification method, reaction time, removal of water (for equilibrium-driven reactions) |

Yield Optimization:

For the chlorination step , the molar ratio of phosphorus oxychloride to citrazinic acid and the reaction temperature are critical. An excess of the chlorinating agent can ensure complete conversion but may lead to purification challenges. Careful temperature control is necessary to prevent decomposition of the starting material and product.

In the nitration step , maintaining a low temperature is vital to control the regioselectivity and prevent over-nitration or degradation of the pyridine ring, which is susceptible to strong oxidizing acids. The rate of addition of the nitrating mixture must be carefully controlled.

The reduction of the nitro group offers several alternatives. While iron in acidic media is a classic and cost-effective method, catalytic hydrogenation often provides cleaner reactions and higher yields, albeit with higher initial catalyst cost. The choice of catalyst, solvent, and hydrogen pressure are key parameters for optimization.

For the final esterification , the Fischer-Speier method using a catalytic amount of strong acid in excess ethanol is a common choice. To drive the equilibrium towards the product, removal of water, for instance by using a Dean-Stark apparatus, can significantly improve the yield. Alternatively, conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to the addition of ethanol can lead to higher yields and faster reaction times, but introduces an additional synthetic step.

Scalability Considerations:

Transitioning a laboratory-scale synthesis to a larger, pilot-plant or industrial scale introduces a new set of challenges that must be carefully considered.

Reagent Handling and Cost: The cost and safe handling of large quantities of corrosive and hazardous reagents like phosphorus oxychloride, fuming nitric acid, and thionyl chloride become major concerns. Less hazardous and more cost-effective alternatives should be explored where possible.

Thermal Management: All the proposed reaction steps involve significant heat changes (exothermic or endothermic). Efficient heat dissipation is critical on a larger scale to maintain optimal reaction temperatures and prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

Work-up and Purification: Extraction, filtration, and distillation procedures that are straightforward on a lab bench can become cumbersome and time-consuming at scale. The choice of solvents for extraction and crystallization needs to be evaluated based on safety, environmental impact, and ease of recovery. The development of a robust crystallization procedure for the final product is crucial for obtaining high purity on a large scale.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify potential safety risks associated with the scaled-up process. This includes considering the stability of intermediates, the potential for side reactions, and the safe quenching of reactive reagents.

Mechanistic Organic Chemistry of Ethyl 3 Amino 2,6 Dichloroisonicotinate and Its Derivatives

Reaction Pathways and Intermediates

The reactivity of Ethyl 3-amino-2,6-dichloroisonicotinate is primarily dictated by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms and the ethyl isonicotinate (B8489971) group. This electronic arrangement makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is the most significant reaction pathway for this class of compounds. wikipedia.org It proceeds through a two-step addition-elimination sequence. In the first step, which is typically the rate-determining step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom (at the C-2 or C-6 position). uomustansiriyah.edu.iq This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iq The negative charge in this intermediate is delocalized across the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom and the isonicotinate group. stackexchange.com In the second, faster step, the leaving group (a chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. uomustansiriyah.edu.iq

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

Figure 1. General mechanism for SNAr on a substituted dichloropyridine ring. The nucleophile (Nu⁻) attacks the carbon bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity.

The positions of substitution (C-2 and C-6) are highly activated towards nucleophilic attack due to their proximity to the ring nitrogen. Attack at these positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.com This makes substitution at the C-2 and C-6 positions significantly more favorable than at other positions on the pyridine ring.

Influence of Substituents on Reaction Selectivity and Reactivity

The substituents on the pyridine ring—the amino group at C-3, the ethyl ester at C-4, and the two chlorine atoms at C-2 and C-6—exert profound control over the molecule's reactivity and the regioselectivity of its reactions. These effects are a combination of inductive and resonance influences. stpeters.co.inlibretexts.org

Chlorine Atoms (C-2, C-6): As halogens, the chlorine atoms are strongly electron-withdrawing through the inductive effect but weakly electron-donating through resonance. libretexts.org Their primary role is to act as good leaving groups in SNAr reactions and to activate the ring towards nucleophilic attack. wikipedia.org

Ethyl Isonicotinate Group (C-4): This group is strongly electron-withdrawing through both resonance and induction, significantly decreasing the electron density of the ring and making it more susceptible to nucleophilic attack.

Amino Group (C-3): The amino group is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its powerful +R effect increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, its position at C-3 plays a crucial role in directing the regioselectivity of substitution.

In 3-substituted 2,6-dichloropyridines, the 3-substituent is pivotal in determining which of the two chlorine atoms is replaced first. For substituents like esters or amides, substitution is often directed to the C-2 position (ortho to the substituent). researchgate.net This ortho-selectivity is attributed to the formation of a stabilized, cyclic six-membered transition state where the metal counter-ion of the nucleophile (e.g., Na⁺ from sodium methoxide) coordinates with both the 3-substituent and the incoming nucleophile. researchgate.net This chelation effect lowers the activation energy for attack at the C-2 position compared to the C-6 position.

| Substituent at C-3 | Nucleophile | Solvent | Product Ratio (C-2 : C-6) | Reference |

| -COOEt | NaOMe | Toluene | >98 : 2 | researchgate.net |

| -CONH₂ | NaOtBu | Toluene | >98 : 2 | researchgate.net |

| -NO₂ | NaOMe | Dioxane | >98 : 2 | researchgate.net |

Catalytic Transformations Involving Isonicotinate Esters

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in modern organic synthesis for creating complex molecules from simple precursors. acs.org

Common catalytic transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This is a powerful method for forming new C-C bonds. For dihalogenated heteroarenes, achieving selective monosubstitution can be challenging, but site-selectivity can often be controlled by the choice of ligand, catalyst, and reaction conditions. nih.gov Typically, the chlorine atom at the C-2 position is more reactive in Pd-catalyzed couplings due to its proximity to the nitrogen atom. nih.gov

Buchwald-Hartwig Amination: This is a Pd-catalyzed C-N cross-coupling reaction between an aryl halide and an amine. rsc.org It is widely used to synthesize substituted anilines and other arylamine derivatives. For substrates like this compound, this reaction would allow for the selective replacement of one or both chlorine atoms with a different amino group, providing access to a wide range of derivatives.

Mizoroki-Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene under palladium catalysis. nih.gov

The general mechanism for these Pd-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki) or coordination/insertion (for Heck/amines), and reductive elimination. rsc.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine-based ligands like XPhos, SPhos) is critical for achieving high yields and selectivity.

| Reaction Type | Catalyst System | Substrate | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 2,4-Dichloropyridine | 4-Aryl-2-chloropyridine | nih.gov |

| Buchwald-Hartwig | Pd₂ (dba)₃ / BINAP | 2-Chloropyridine | 2-Aminopyridine derivative | acs.orgrsc.org |

| Decarboxylative Coupling | [(bdppmapy)PdCl₂] / Cu₂O | 4-Picolinic Acid | 4-Aryl-pyridine | rsc.org |

Kinetic and Thermodynamic Aspects of Synthetic Reactions

The rates and outcomes of synthetic reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetic Control vs. Thermodynamic Control: In many reactions, especially substitutions on the pyridine ring, the formation of multiple products is possible. The product distribution can be dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). berkeley.edu The ortho-selectivity observed in SNAr reactions due to chelation is a classic example of kinetic control. researchgate.net

Thermodynamic control prevails in reversible reactions, where the product distribution reflects the relative thermodynamic stability of the products. The most stable product will be the major one at equilibrium.

Thermodynamics of Esterification: The synthesis of the ethyl isonicotinate moiety itself, typically through the esterification of the corresponding carboxylic acid, is a reversible reaction governed by thermodynamic equilibrium. According to Le Chatelier's principle, the equilibrium can be shifted towards the product (the ester) by using an excess of one reactant (usually the alcohol) or by removing a product (usually water) as it is formed. Esterification reactions are generally exothermic. mdpi.com For the esterification of acetic acid with 1-methoxy-2-propanol, the standard enthalpy of the reaction (ΔH°) was determined to be -11.97 kJ/mol, confirming its exothermic nature. researchgate.net

Kinetics of Catalyzed Reactions: The rates of palladium-catalyzed cross-coupling reactions are influenced by several factors, including temperature, catalyst loading, and the nature of the reactants and ligands. The activation energy (Ea) is a key parameter; it represents the minimum energy required for the reaction to occur. For the thermal polymerization of a tricyanate ester, the activation energy was found to be 106 ± 6 kJ mol⁻¹, indicating a significant energy barrier that must be overcome. nih.gov In many heterogeneous catalytic processes, the reaction rate can be limited by mass transfer (diffusion) or by the surface reaction itself. mdpi.comresearchgate.net Understanding these kinetic parameters is crucial for optimizing reaction conditions to achieve efficient and selective synthesis.

Structure Activity Relationship Sar Studies of Substituted Isonicotinates

Methodological Approaches to SAR Analysis in Pyridine (B92270) Derivatives

The investigation of structure-activity relationships in pyridine derivatives employs a variety of methodological approaches to elucidate how chemical structure influences biological activity. A primary technique is the Quantitative Structure-Activity Relationship (QSAR) analysis. chemrevlett.com QSAR models are theoretical frameworks that correlate the biological properties of a group of compounds with their chemical structures in a quantitative manner. chemrevlett.com This method is instrumental in predicting the activity of new compounds based on the analysis of existing ones. nih.gov

For a more detailed understanding, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. figshare.comnih.gov These approaches provide insights into the steric and electrostatic field requirements for biological activity, helping to refine the design of more potent molecules. nih.govnih.gov The predictive power of these models is rigorously tested through internal and external validation techniques to ensure their reliability. nih.gov Molecular docking is another critical tool, which predicts the preferred orientation of a molecule when bound to a receptor, offering a picture of the ligand-target interactions at the atomic level. figshare.comnih.gov

Correlation of Structural Modifications with Biological Activities

Impact of Amine and Ester Functionalities on Molecular Interactions

The presence of amine (–NH₂) and ester (–COOR) functionalities on the isonicotinate (B8489971) scaffold plays a pivotal role in defining the molecule's interaction with biological targets. The amine group, for instance, can act as a hydrogen bond donor, which is a critical interaction for binding to many biological receptors. nih.govmdpi.com Studies on pyridine derivatives have shown that the presence and position of an amino group can enhance their antiproliferative activity. nih.govmdpi.com

Similarly, the ester group can participate in hydrogen bonding and other non-covalent interactions. nih.gov The carbonyl oxygen of the ester is a potential hydrogen bond acceptor, contributing to the stability of the ligand-receptor complex. nih.govmdpi.comnih.gov The nature of the alkyl group in the ester can also influence properties such as solubility and bioavailability, which are crucial for biological activity.

The following table summarizes the potential molecular interactions involving amine and ester functionalities:

| Functional Group | Potential Molecular Interactions | Reference |

| Amine (-NH₂) Group | Hydrogen bond donor, Electrostatic interactions | nih.govmdpi.com |

| Ester (-COOR) Group | Hydrogen bond acceptor (carbonyl oxygen), van der Waals interactions (alkyl chain) | nih.govmdpi.comnih.gov |

Role of Halogen Substitution on the Pyridine Ring

Halogen substituents on the pyridine ring have a profound effect on the physicochemical properties and biological activity of the molecule. researchgate.net The introduction of halogen atoms can modulate the electronic distribution within the ring, influencing its reactivity and interaction with biological targets. acs.org In some cases, halogenated pyridine derivatives have shown decreased antiproliferative activity, suggesting that the electronic and steric effects of halogens can be detrimental to certain biological interactions. nih.govnih.gov

However, halogens can also participate in specific non-covalent interactions known as halogen bonds, where the halogen atom acts as an electrophilic species. acs.orgmdpi.com The strength of these interactions depends on the type of halogen, with the order of influence generally being I > Br > Cl. mdpi.com These bonds can be crucial for the binding affinity and selectivity of a compound. mdpi.com The position of the halogen on the pyridine ring is also critical, as it can direct the binding orientation of the molecule within a receptor's active site. unimi.itnih.gov

Computational Approaches to SAR

Computational methods are indispensable in modern SAR studies, providing detailed insights into the molecular properties and interactions that govern biological activity. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. electrochemsci.orgyoutube.com DFT calculations can determine various electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). tandfonline.com

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comnih.gov A smaller energy gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. tandfonline.com These electronic properties are crucial for understanding how the molecule will interact with its biological target. electrochemsci.org

The table below shows key electronic properties that can be calculated using DFT and their significance:

| Electronic Property | Significance in SAR | Reference |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | tandfonline.comnih.gov |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | tandfonline.comnih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | tandfonline.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interactions. | tandfonline.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the binding mode of a ligand to a macromolecular target, such as a protein. figshare.comsioc-journal.cn This method is widely used to screen virtual libraries of compounds and to understand the key interactions between a ligand and its receptor at the atomic level. figshare.comnih.gov The results of docking studies can reveal important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. figshare.comnih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. researchgate.net

Biological and Biomedical Applications of Ethyl 3 Amino 2,6 Dichloroisonicotinate Derivatives

Investigation as Elicitors for Plant Secondary Metabolite Biosynthesis

Isonicotinic acid (INA) derivatives are recognized as potent elicitors, which are compounds that stimulate defense responses in plants, including the biosynthesis of secondary metabolites. These responses are part of a plant's innate immune system.

Research has demonstrated that novel, chemically synthesized derivatives of 2,6-dichloroisonicotinic acid (INA) can serve as effective elicitors for inducing the production of valuable plant secondary metabolites. researchgate.net In a study using a suspension culture of Taxus chinensis, a plant known for producing the bioactive compound taxuyunnanine C (Tc), two INA derivatives were tested. researchgate.net The application of 100 microM of either Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) or 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) to the cell culture led to a significant increase in Tc accumulation compared to both the control group and the group treated with the parent compound, INA. researchgate.net Specifically, on day 21 of the culture, the Tc content reached 21.6 mg/g with TFINA and 27.7 mg/g with DPCEJ, substantially higher than the 13.7 mg/g in the control and 17.1 mg/g with INA alone. researchgate.net These findings underscore the potential of synthetic INA analogues as promising elicitors for enhancing secondary metabolism in plant cell cultures. researchgate.net

Table 1: Effect of INA Derivatives on Taxuyunnanine C (Tc) Biosynthesis Effect of adding 100 microM of different elicitors on day 7 on the Taxuyunnanine C (Tc) content in Taxus chinensis suspension cultures, measured on day 21.

| Elicitor | Tc Content (mg g⁻¹) |

|---|---|

| Control (None) | 13.7 ± 1.0 |

| INA | 17.1 ± 0.9 |

| TFINA | 21.6 ± 2.0 |

The primary mechanism through which isonicotinate (B8489971) derivatives like 2,6-dichloroisonicotinic acid (INA) enhance plant defenses is by activating a phenomenon known as Systemic Acquired Resistance (SAR). nih.govgoogleapis.com SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized exposure to a pathogen or a chemical elicitor. googleapis.com

INA is described as one of the first synthetic activators of SAR in plants. googleapis.com It functions as a structural and functional analogue of salicylic (B10762653) acid (SA), a key endogenous signaling molecule in the SAR pathway. researchgate.net However, synthetic elicitors like INA and its derivatives are often more stable and can exhibit higher biological activity than salicylic acid itself. nih.govresearchgate.net The activation of SAR leads to systemic changes in gene expression, preparing the entire plant to more effectively and rapidly resist subsequent attacks from a wide range of pathogens. googleapis.com This induced state of resistance is a crucial part of a plant's ability to defend itself.

The ability of isonicotinate derivatives to induce SAR provides a promising strategy for crop protection. This approach is based on activating the plant's own natural defense mechanisms rather than directly targeting the pathogen. nih.gov This method is considered a fast-growing and prospective strategy for developing new, effective, and more ecological methods of protecting plants against diseases. nih.gov

Synthetic elicitors are often more potent than their natural counterparts. nih.gov For instance, INA has been shown to activate broad-spectrum disease resistance in various plant species, including cucumber against Colletotrichum lagenarium and in tobacco and Arabidopsis against Alternaria species. nih.gov By "priming" the plant's immune system, these compounds enable a faster and more robust defense response upon pathogen attack, which can reduce the severity of disease. researchgate.net The use of INA derivatives and other synthetic elicitors represents a shift towards strategies that enhance the inherent resilience of crops. nih.govacs.org

Antimicrobial and Antiproliferative Activities of Isonicotinate Analogues

Analogues of isonicotinic acid have been extensively studied for their therapeutic potential, demonstrating significant antimicrobial and antiproliferative properties.

One of the most well-known applications of isonicotinate analogues is in the treatment of tuberculosis. Isoniazid (B1672263), the hydrazide of isonicotinic acid, has been a cornerstone first-line drug against Mycobacterium tuberculosis (Mtb) for decades. pensoft.netacs.org However, the rise of drug-resistant Mtb strains has necessitated the development of new derivatives. pensoft.netgoogleapis.com

Research focuses on synthesizing novel isoniazid derivatives to overcome resistance. pensoft.netgoogleapis.com These efforts often involve modifying the parent molecule to create compounds with enhanced activity against both drug-susceptible and isoniazid-resistant strains. pensoft.net Isoniazid itself is a prodrug that requires activation by the mycobacterial enzyme KatG; resistance can emerge from mutations in this gene. Therefore, developing derivatives that may have different mechanisms of action or improved cell permeability is a key strategy. acs.org Studies have shown that various isonicotinoyl hydrazones and other derivatives exhibit potent antimycobacterial activity. googleapis.com For instance, the compound isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide has been identified as a promising candidate for further preclinical studies due to its activity against Mtb. pensoft.net

The isonicotinate scaffold has also been explored for its potential in cancer therapy, including the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. researchgate.net EGFR is a key receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of cancer cells, making it a critical target for cancer drugs.

Recent research has focused on designing and synthesizing novel molecules that incorporate the isonicotinate or related pyridine (B92270) structures to target EGFR. researchgate.netgoogleapis.com For example, a key intermediate in the synthesis of a next-generation EGFR kinase inhibitor was derived from 2-chloro-isonicotinic acid methyl ester. Furthermore, a specific study detailed the anti-cancer potential of 1,2,3-triazole-isonicotinate derivatives, explicitly identifying them as targeting EGFR kinase inhibition in MCF-7 breast cancer cells. researchgate.net Other research has involved the synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole hybrids containing a pyridine moiety, with one resulting compound showing considerable suppression of EGFR with an IC50 value of 0.313 µM. googleapis.com These findings indicate that the isonicotinate structure can serve as a valuable component in the design of new and effective EGFR inhibitors for cancer therapy. researchgate.netgoogleapis.com

Beyond EGFR inhibition, other isonicotinate analogues have shown general antiproliferative activity. Organotin(iv) compounds featuring isonicotinate moieties have demonstrated better in vitro antiproliferative activity against the mouse colon carcinoma C26 cell line than the standard chemotherapy drug 5-fluorouracil.

Other Emerging Biological Applications

The structural versatility of isonicotinate derivatives has led to their investigation in other biological contexts. One notable emerging application is in the development of antifungal agents. A synthesized isonicotinate-derived meso-arylporphyrin was tested for its activity against three pathogenic yeast strains. The compound showed encouraging, moderate antifungal activity against Candida albicans, Candida tropicalis, and Candida glabrata.

Table 2: Antifungal Activity of an Isonicotinate-Derived Porphyrin Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound against Candida species.

| Fungal Strain | MIC (mg/L) | MFC (mg/L) |

|---|---|---|

| Candida albicans | 1.25 | 2.5 |

| Candida tropicalis | 1.25 | 2.5 |

Additionally, certain spiro[indoline-3,4′-pyridine] derivatives, which contain a core structure related to isonicotinic acid, have been identified as moderately active herbicide safeners in laboratory experiments on sunflower seedlings. The synthesis of various isonicotinoylamino acid and dipeptide derivatives has also yielded compounds with specific antimicrobial activities against a range of different microorganisms.

Environmental Fate and Degradation of Halogenated Pyridine Compounds

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

In addition to biodegradation, abiotic processes can contribute to the transformation of halogenated pyridine (B92270) compounds in the environment, primarily through photolysis and hydrolysis.

Photolysis: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly from the sun. This can be a significant degradation pathway for compounds present in surface waters or on soil surfaces. researchgate.netnih.gov For chlorinated aromatic compounds, photolysis can proceed through several mechanisms, including the cleavage of the carbon-chlorine bond (dehalogenation) or the substitution of a chlorine atom with a hydroxyl group. researchgate.net Studies on the neonicotinoid insecticide Thiacloprid, which contains a chlorinated pyridine ring, show that it undergoes significant degradation under sunlight, with UVB radiation playing a major role. nih.gov The presence of photosensitizers in natural waters, such as humic acids, can sometimes accelerate these reactions. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For halogenated aromatic compounds, where the halogen is directly attached to the aromatic ring, the carbon-halogen bond is significantly stronger and less susceptible to hydrolysis compared to aliphatic halogen compounds. docbrown.info This is due to the delocalization of electron pairs from the halogen into the aromatic π-system, which imparts partial double-bond character to the C-Cl bond. docbrown.info Consequently, hydrolysis of compounds like chloropyridines is generally a very slow process under typical environmental pH and temperature conditions and is often considered insignificant compared to biodegradation and photolysis. epa.govalgoreducation.comperlego.com

Environmental Transport and Mobility

The transport and mobility of a chemical compound determine its distribution across different environmental compartments (soil, water, air) and its potential to reach sensitive receptors, such as groundwater. nih.gov For pyridine-based herbicides, mobility is a key environmental concern.

Many pyridine carboxylic acid herbicides are known to be highly mobile in soil, which creates a risk of leaching into groundwater. for.se The mobility of a compound like Ethyl 3-amino-2,6-dichloroisonicotinate in soil is governed by its sorption (adsorption and absorption) characteristics. Key factors influencing mobility include:

Soil Properties: The extent of sorption is strongly related to the soil's organic matter and clay content. nih.gov Higher levels of organic matter and clay generally lead to stronger adsorption, which reduces the compound's mobility and leaching potential. researchgate.net Soil pH is also critical as it can affect the charge of both the compound and the soil surfaces, influencing electrostatic interactions.

Chemical Properties: The inherent properties of the molecule, such as its water solubility and its octanol-water partition coefficient (Kow), are crucial. Compounds with high water solubility and low Kow tend to be more mobile in the soil-water phase. copernicus.org The presence of polar functional groups, like the amino and ester groups in this compound, would be expected to influence its solubility and sorption behavior.

The high mobility of some pyridine herbicides means they can be transported from the application site via surface runoff or by leaching through the soil profile, potentially contaminating water resources. for.se

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminopyridine |

| 3,4-dihydroxypyridine |

| Thiacloprid |

| Clopyralid |

| Aminopyralid |

| Picloram |

| Triclopyr |

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 3-amino-2,6-dichloroisonicotinate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine (B92270) ring, as well as the amino and ethyl ester groups.

¹H NMR: The spectrum is expected to show a singlet for the lone aromatic proton on the pyridine ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amino (-NH₂) protons typically appear as a broad singlet. The deshielding effect of the aromatic ring and chlorine atoms would place the aromatic proton at a relatively high chemical shift. chemicalbook.comchemicalbook.com

¹³C NMR: The spectrum will show distinct signals for each carbon atom. The carbons attached to chlorine (C2, C6) and nitrogen (C4) in the pyridine ring are expected at high chemical shifts (deshielded). acs.orgtestbook.comcdnsciencepub.com The carbonyl carbon of the ester group will also be significantly deshielded.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H (C5-H) | ~ 8.0 - 8.2 | Singlet |

| -NH₂ | ~ 5.0 - 5.5 | Broad Singlet | |

| -OCH₂CH₃ | ~ 4.4 - 4.6 | Quartet | |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | Triplet | |

| ¹³C NMR | C=O (Ester) | ~ 163 - 165 | - |

| C2-Cl | ~ 150 - 152 | - | |

| C6-Cl | ~ 148 - 150 | - | |

| C4-COOEt | ~ 140 - 142 | - | |

| C3-NH₂ | ~ 138 - 140 | - | |

| C5 | ~ 110 - 112 | - | |

| -OCH₂CH₃ | ~ 62 - 64 | - | |

| -OCH₂CH₃ | ~ 14 - 15 | - |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within the molecule. The presence of the amino group, ester carbonyl, and aromatic ring can be confirmed by their specific vibrational frequencies. orgchemboulder.comlibretexts.orgudel.eduwpmucdn.com

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | Medium (two bands) |

| N-H Bend | 1590 - 1650 | Medium to Strong | |

| Ester (-COOEt) | C=O Stretch | 1720 - 1740 | Strong |

| Ester (-COOEt) | C-O Stretch | 1250 - 1300 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Weak |

| Aryl-Halide | C-Cl Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and elemental composition. Under electron ionization (EI), the molecule fragments in a predictable manner. The molecular ion peak [M]⁺ would confirm the mass. Key fragmentation pathways for ethyl esters often involve the loss of the ethoxy group (-•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via McLafferty rearrangement. acs.orglibretexts.orgdocbrown.info The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1. nist.gov

Chromatographic Separation and Quantification Methods (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation and quantification of this compound in complex mixtures. This method is particularly valuable for purity analysis and metabolite identification.

A typical LC-MS/MS method would involve reversed-phase chromatography for separation, followed by detection using a tandem quadrupole mass spectrometer. Electrospray ionization (ESI) in positive ion mode is generally effective for protonating the basic amino group and the pyridine nitrogen, generating a strong signal for the protonated molecule [M+H]⁺. nih.govresearchgate.netnih.gov

For quantification, Multiple Reaction Monitoring (MRM) is employed. In this mode, the mass spectrometer is set to select the precursor ion ([M+H]⁺) of the target compound, induce fragmentation in the collision cell, and monitor for specific, high-abundance product ions. This two-stage mass filtering provides exceptional selectivity and minimizes matrix interference. waters.comshimadzu.comresearchgate.net

Table 3: Representative LC-MS/MS Method Parameters for Quantification

| Parameter | Description / Value |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 249.0 (for C₈H₈³⁵Cl₂N₂O₂) |

| MRM Transitions (Product Ions) | Quantifier: Transition with highest abundance (e.g., loss of C₂H₄) |

| Qualifier: Second transition for confirmation (e.g., loss of C₂H₅O•) |

Computational Spectroscopy for Correlating Theoretical and Experimental Data

Computational spectroscopy, primarily using Density Functional Theory (DFT), serves as a powerful adjunct to experimental analysis. numberanalytics.comnumberanalytics.com By modeling the molecular structure of this compound in silico, it is possible to predict its spectroscopic properties with a high degree of accuracy. This correlation between theoretical and experimental data provides confident structural assignment and a deeper understanding of the molecule's electronic properties.

The process typically begins with a geometry optimization of the molecule's ground state. Following this, calculations can be performed to predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.comnih.govruc.dk These calculated values, when plotted against experimental shifts, typically show a strong linear correlation, which helps in assigning complex spectra and validating the proposed structure. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. dtic.milgithub.ioacs.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor, leading to excellent agreement with the experimental IR spectrum. This allows for the unambiguous assignment of every vibrational band to a specific molecular motion.

A common and effective approach involves using the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govruc.dk

Table 4: Workflow for Computational Spectroscopic Analysis

| Step | Procedure | Software / Method | Outcome |

|---|---|---|---|

| 1. Structure Input | Build the 3D structure of the molecule. | GaussView, Avogadro | Initial molecular geometry. |

| 2. Geometry Optimization | Calculate the lowest energy conformation of the molecule. | Gaussian, ORCA (using DFT, e.g., B3LYP/6-311++G(d,p)) | Optimized molecular structure and energy. |

| 3. Frequency Calculation | Calculate vibrational modes and frequencies. | Gaussian, ORCA (same level of theory) | Predicted IR spectrum (frequencies and intensities). |

| 4. NMR Shielding Calculation | Calculate isotropic magnetic shielding tensors for each nucleus. | Gaussian, ORCA (using GIAO method) | Predicted ¹H and ¹³C NMR chemical shifts (relative to a standard like TMS). |

| 5. Data Correlation | Compare calculated spectra with experimental data. Apply scaling factors if necessary. | Statistical analysis, graphical plotting | Validation of structure and assignment of spectral peaks. |

Future Directions and Research Opportunities

Development of Highly Selective and Potent Analogs

The core structure of ethyl 3-amino-2,6-dichloroisonicotinate offers a fertile ground for the synthesis of new derivatives with enhanced potency and selectivity. In the realm of agrochemicals, research has demonstrated that modifications to the pyridine (B92270) ring and the amino group can lead to compounds with significant herbicidal activity. For instance, a series of 2,6-disubstituted-N-(1-substituted-1H-pyrazol-3-yl)pyridin-4-amines, derived from similar pyridine scaffolds, have shown promising herbicidal effects against various weeds. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyridine and pyrazole (B372694) rings are critical in determining the herbicidal efficacy.

In the context of medicinal chemistry, pyridine derivatives have been extensively investigated for their potential as anticancer agents. The pyridine ring is a key component of several successful anticancer drugs. Research into novel pyridine derivatives synthesized from this compound has yielded compounds with significant antitumor activity against various human cancer cell lines, including breast, lung, colon, and liver cancer. SAR studies have revealed that the introduction of different substituents, particularly electron-withdrawing groups on an attached phenyl ring, can significantly enhance anticancer potency.

| Analog Type | Target Application | Key Research Findings |

| 2,6-disubstituted-N-(1-substituted-1H-pyrazol-3-yl)pyridin-4-amines | Herbicides | Substituents on both pyridine and pyrazole rings significantly influence herbicidal activity. |

| Pyridine derivatives with 1,3,4-oxadiazole (B1194373) moiety | Anticancer Agents | Compounds showed potent activity against breast cancer cell lines (MCF-7). |

| Pyridine derivatives from reaction with aromatic aldehydes | Anticancer Agents | Electron-withdrawing groups at the para position of the phenyl ring enhance antitumor activity. |

| Pyridine derivatives with benzothiazole (B30560) moiety | Anticancer Agents | Certain analogs displayed significant activity against breast cancer cell lines (MCF-7). |

Exploration of Novel Therapeutic and Agrochemical Applications

While the primary focus has been on herbicidal and anticancer applications, the versatile structure of this compound and its derivatives suggests a broader potential. The compound itself is known to possess antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory effects. This opens avenues for the development of new therapeutic agents to combat infectious diseases and inflammatory conditions.

In agriculture, the need for new herbicides with novel mechanisms of action is urgent due to the increasing problem of weed resistance to existing products. The development of pyridine-based herbicides derived from this compound could provide effective solutions for weed management. For example, certain novel pyridine derivatives have demonstrated excellent herbicidal activity against a range of weeds.

| Potential Application | Rationale |

| Antibacterial Agents | The core molecule exhibits inherent antibacterial properties. |

| Antifungal Agents | The core molecule has demonstrated antifungal activity. |

| Antiviral Agents | The core molecule shows potential antiviral effects. |

| Anti-inflammatory Drugs | The compound has been shown to have anti-inflammatory properties. |

| Novel Herbicides | The pyridine scaffold is a proven platform for developing herbicides with new modes of action to combat resistance. |

Advanced Computational Modeling for Predictive Chemistry and Biology

The integration of advanced computational modeling techniques can significantly accelerate the discovery and optimization of novel compounds derived from this compound. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions between these molecules and their biological targets. This predictive approach can help in designing more potent and selective analogs by identifying key structural features required for activity.

By simulating the binding of potential derivatives to target enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is a critical aspect of drug and pesticide development.

Sustainable Synthesis and Environmental Remediation Strategies

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a crucial area of future research. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the manufacturing process.

Q & A

Q. Advanced: How do reaction conditions (e.g., solvent choice, catalyst loading) influence the regioselectivity of chlorination in its synthesis?

Answer:

- Basic: The compound is synthesized via sequential chlorination and esterification of isonicotinic acid derivatives. A common route involves reacting 3-aminoisonicotinic acid with thionyl chloride (SOCl₂) to introduce chlorine at positions 2 and 6, followed by esterification with ethanol under acidic conditions . Optimization includes monitoring reaction time (e.g., 12–24 hours for chlorination) and using catalysts like dimethylformamide (DMF) to enhance reactivity.

- Advanced: Regioselectivity in chlorination is highly solvent-dependent. Polar aprotic solvents (e.g., dichloromethane) favor electrophilic aromatic substitution at electron-deficient positions. Kinetic studies using HPLC can track intermediate formation, while density functional theory (DFT) calculations predict activation barriers for competing pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Advanced: How can time-resolved fluorescence spectroscopy resolve conflicting data on its excited-state dynamics?

Answer:

- Basic: Key techniques include:

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm).

- IR : N-H stretches (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns .

- Advanced: Conflicting Stokes shift data may arise from solvent relaxation effects. Time-resolved fluorescence (e.g., TCSPC) distinguishes between locally excited (LE) and charge-transfer (CT) states. For example, in tetrahydrofuran, LE states decay within 1 ns, while CT states exhibit longer lifetimes (~5 ns), requiring multi-exponential fitting .

Basic: What purification strategies are recommended for isolating this compound?

Q. Advanced: How can chromatographic retention time variability be minimized in HPLC purification?

Answer:

- Basic: Column chromatography using silica gel (ethyl acetate/hexane gradient) effectively separates chlorinated byproducts. Recrystallization in ethanol/water mixtures (7:3 v/v) yields >95% purity .

- Advanced: Retention time drift in HPLC often stems from column aging or mobile phase pH fluctuations. Use pre-saturated C18 columns and buffer systems (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to stabilize ionization. Statistical tools like ANOVA can identify significant variables (e.g., temperature, flow rate) .

Basic: How is the solubility profile of this compound determined experimentally?

Q. Advanced: What computational models predict its solubility in mixed-solvent systems?

Answer:

- Basic: Shake-flask method with UV-Vis quantification (λmax ~260 nm) in solvents like ethanol, DMSO, and water. Data is plotted as solubility vs. solvent polarity index .

- Advanced: COSMO-RS simulations model solute-solvent interactions by computing sigma profiles. For example, the compound’s low water solubility (<1 mg/mL) aligns with its high logP (~2.5), predicted via Schrödinger’s QikProp .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Q. Advanced: How do trace metal impurities accelerate hydrolysis, and how can this be quantified?

Answer:

- Basic: Hydrolysis of the ester group dominates, forming 3-amino-2,6-dichloroisonicotinic acid. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products .

- Advanced: Trace Fe³⁺ or Cu²⁺ catalyze hydrolysis via Lewis acid mechanisms. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal content, while kinetic modeling (e.g., Arrhenius plots) predicts shelf life under varying impurity levels .

Basic: How can researchers validate the purity of synthesized this compound?

Q. Advanced: What statistical methods resolve discrepancies between theoretical and experimental melting points?

Answer:

- Basic: Combustion analysis (%C, %H, %N) and DSC (melting point ~145–148°C) confirm purity. PXRD compares crystallinity against reference patterns .

- Advanced: Multivariate regression analyzes impurities (e.g., residual solvents) affecting melting point depression. Grubbs’ test identifies outliers in replicate measurements, ensuring data reliability .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

Steric hindrance from the 2,6-dichloro substituents suppresses Buchwald-Hartwig amination at the 3-amino group. Electronic effects favor Suzuki-Miyaura coupling at the 4-position, verified by F NMR with fluorinated arylboronic acids. Hammett plots correlate substituent σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.